Structural Derivation from IWR-1 with Explicitly Stated Pharmacokinetic Improvements
IWR107 was chemically modified from the IWR-1 (IWR-1-endo) scaffold [1]. The originating study explicitly states that IWR107 is a 'next-generation molecule' with 'improvements in pharmacokinetic properties' built upon 'well-validated scaffolds' targeting the adenosine-binding pocket of TNKS1 and TNKS2 [1]. In contrast, parent compound IWR-1 exhibits a cell-based Wnt reporter IC₅₀ of 180 nM , but its in vivo application is limited by suboptimal PK characteristics—a limitation that the IWR107 scaffold modification was designed to overcome.
| Evidence Dimension | Pharmacokinetic profile optimization (structural derivation) |
|---|---|
| Target Compound Data | Chemically modified from IWR-1 scaffold; described as 'next-generation' with improved PK properties [1]; oral bioavailability demonstrated at 80 mg/kg in murine model [1]; molecular formula C₃₀H₃₃N₅O₃, MW 511.63 |
| Comparator Or Baseline | IWR-1 (IWR-1-endo): parent scaffold; cell-based Wnt reporter IC₅₀ = 180 nM ; TNKS1 IC₅₀ = 131 nM, TNKS2 IC₅₀ = 56 nM ; limited in vivo PK reported |
| Quantified Difference | Quantitative PK parameters not publicly disclosed; improvement stated qualitatively by primary investigators [1] |
| Conditions | Derivatization via Dess-Martin periodinane oxidation and reductive amination coupling [1]; PK analysis in male C57BL/6 mice, 40 mg/kg oral gavage [1] |
Why This Matters
For researchers requiring sustained in vivo target engagement and oral dosing, IWR107 offers documented PK enhancements over IWR-1, reducing the risk of pharmacokinetic failure in preclinical efficacy studies.
- [1] Chen W, Park YK, Studt J, et al. Installation of a cancer promoting WNT/SIX1 signaling axis by the oncofusion protein MLL-AF9. EBioMedicine. 2019;39:145-158. doi:10.1016/j.ebiom.2018.11.039 View Source
